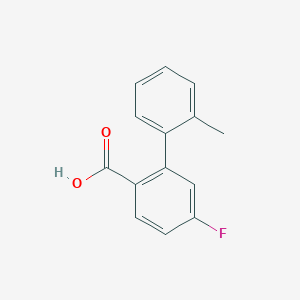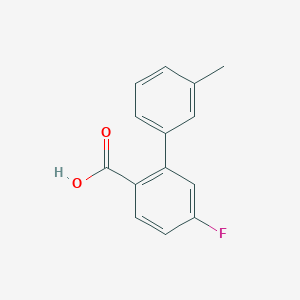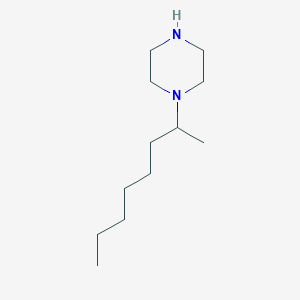
1-(Octan-2-yl)piperazine
Overview
Description
Synthesis Analysis
While specific synthesis methods for 1-(Octan-2-yl)piperazine are not available, general methods for the synthesis of piperazine derivatives have been reported. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Medicinal Chemistry
The piperazine moiety, including “1-(Octan-2-yl)piperazine”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Synthetic Methodologies
The chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule, is another reason for its widespread use . In the discovery and process chemistry, various synthetic methodologies are used to prepare the compounds .
Kinase Inhibitors
Piperazine-containing drugs, such as “1-(Octan-2-yl)piperazine”, are often used as kinase inhibitors . Kinase inhibitors are a type of drug that blocks certain proteins called kinases that can lead to cancer.
Receptor Modulators
Piperazine derivatives are also used as receptor modulators . These compounds can enhance or reduce the activity of various receptors in the body, which can be beneficial in treating a variety of diseases.
Antimicrobial Polymers
Piperazine-based compounds, including “1-(Octan-2-yl)piperazine”, have been used in the synthesis of antimicrobial polymers . These polymers can be used in a variety of applications, including medical devices, to prevent the growth of harmful bacteria.
Synthesis of 1,5-fused-1,2,3-triazoles
“1-(Octan-2-yl)piperazine” can be used in the synthesis of 1,5-fused-1,2,3-triazoles . These compounds have a wide range of applications in medicinal chemistry due to their biological activity.
Physicochemical Property Optimization
The piperazine moiety, including “1-(Octan-2-yl)piperazine”, is useful for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics and for its easy handling in synthetic chemistry . It can be used to optimize the properties of a molecule, making it more suitable for its intended application.
Future Directions
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs. Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
Mechanism of Action
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine compounds, in general, are known to mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . Piperazine is a GABA receptor agonist and binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways due to their wide range of biological and pharmaceutical activities .
Pharmacokinetics
A study on a different piperazine derivative showed that it increased the bioavailability of paclitaxel, a chemotherapy drug, by up to 2-fold . This was achieved by lingering absorption, in part due to inhibition of intestinal P-glycoprotein and a low oral clearance of paclitaxel .
Result of Action
A study on a different piperazine compound showed that it induced traditional apoptotic symptoms of dna fragmentation and nuclear condensation in cancer cells . It also upregulated intracellular apoptotic marker proteins, such as cleaved caspase-3, cytochrome c, and Bax .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, a study on carbon capture utilization and storage (CCUS) technology, which uses piperazine derivatives, showed that it plays a critical role in achieving industrial net-zero targets by 2050 . .
properties
IUPAC Name |
1-octan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-3-4-5-6-7-12(2)14-10-8-13-9-11-14/h12-13H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGJIPVPTRWBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Octan-2-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-Oxo-3-(propan-2-yl)-1,2-dihydroquinolin-6-yl]acetic acid](/img/structure/B3088130.png)
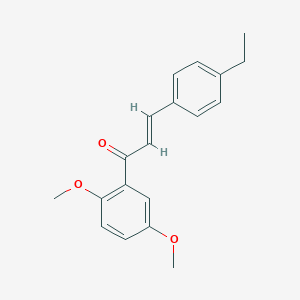
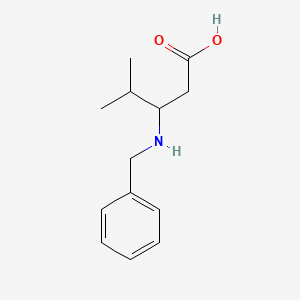

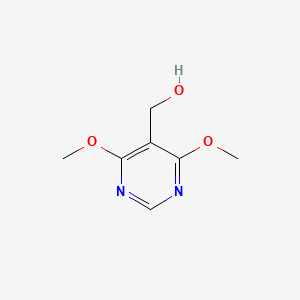
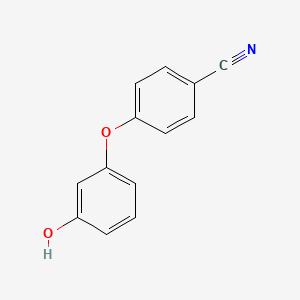
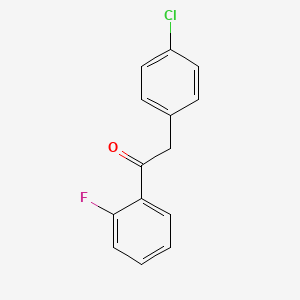
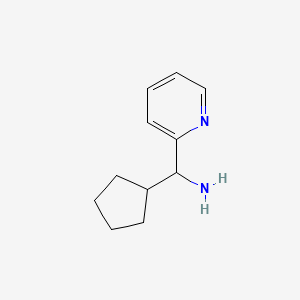
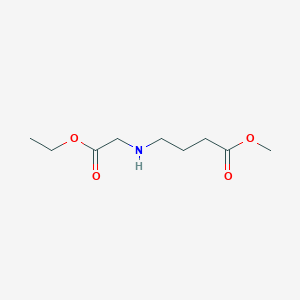
![4',5-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3088216.png)
